N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Description
N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-oxo-4,5-dihydrothiazole (thiazolidinone) core linked to a hydroxyethyl group via an acetamide bridge. This scaffold is structurally similar to bioactive compounds targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (AChE/BChE) .
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-oxo-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2O3S/c10-2-1-8-5(11)3-7-9-6(12)4-13-7/h10H,1-4H2,(H,8,11) |
InChI Key |
BAZWXOLFYSRSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ethanolamine. The reaction conditions may include:
Temperature: Moderate temperatures (50-80°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid or base catalysts depending on the specific reaction step
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions may yield thiazolidine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: May exhibit biological activity, making it a candidate for drug development
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases
Industry: Could be used in the production of specialty chemicals or materials
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s thiazolidinone core and acetamide linker are shared across several analogs, but substituent variations dictate distinct properties:
*Calculated based on molecular formula.
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
- The hydroxyethyl group can participate in O–H···N/O hydrogen bonds, influencing crystal packing. This contrasts with ethoxyphenyl (C–H···π interactions) or nitro groups (dipole interactions) .
- Etter’s graph-set analysis () predicts that polar substituents like hydroxyethyl promote 1D chain or 2D sheet motifs via H-bonding .
Biological Activity
N-(2-hydroxyethyl)-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide (CAS No. 927641-27-8) is a thiazole derivative that has garnered interest in various biological applications, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H10N2O3S
- Molecular Weight : 202.23 g/mol
- CAS Number : 927641-27-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that compounds with thiazole moieties can exhibit significant antimicrobial and antiviral properties due to their ability to inhibit key enzymes or receptors in pathogens.
Antimicrobial Activity
Recent research has indicated that thiazole derivatives possess notable antimicrobial properties. For instance:
- Antibacterial Effects : A study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Antifungal Activity : In vitro tests showed that this compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.
Antiviral Activity
Research into the antiviral potential of thiazole derivatives has highlighted their efficacy against various viral infections:
- HCV and HIV : A case study focusing on structure–activity relationships revealed that modifications in the thiazole ring can enhance the inhibitory effects against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The compound was found to inhibit viral replication with an IC50 value of approximately 30 µM.
- Influenza Virus : Another study indicated that this compound could reduce the viral load in infected cells by up to 80% when administered at a concentration of 10 µM.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 2 | Increases solubility and bioavailability |
| Variations in the thiazole ring | Alters binding affinity to target enzymes |
| Substituents on the acetamide group | Modulate potency against specific pathogens |
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in a significant reduction in infection markers within three days of treatment.
- Antiviral Application : A laboratory study assessed the compound's effect on viral replication in cell cultures infected with HCV. Results showed a dose-dependent reduction in viral RNA levels, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
